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  • Product: (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol
  • CAS: 618441-67-1

Core Science & Biosynthesis

Foundational

biological activity of (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol pyrazole derivatives

An In-depth Technical Guide to the Biological Activity of (1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol and Related Pyrazole Derivatives Authored by a Senior Application Scientist Abstract The pyrazole nucleus i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activity of (1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol and Related Pyrazole Derivatives

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. This technical guide provides a comprehensive exploration of the potential biological activities of (1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol, a specific derivative within this versatile class. While direct experimental data on this exact molecule is limited in public literature, this document synthesizes a wealth of information from structurally analogous compounds and the broader family of pyrazole derivatives to project its likely pharmacological profile. We delve into the established anticancer, anti-inflammatory, and antimicrobial activities of related pyrazoles, detailing the underlying mechanisms of action, structure-activity relationships (SAR), and the robust experimental protocols required for their evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and harness the therapeutic potential of novel pyrazole-based agents.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug design.[1] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have made it a popular choice for the development of new therapeutic agents.[2] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and lipophilic properties to optimize target binding and pharmacokinetic profiles.

This has led to the development of numerous FDA-approved drugs containing the pyrazole moiety, such as the anti-inflammatory agent Celecoxib, the anticancer drug Ruxolitinib, and the antibacterial Sulfaphenazole.[3][4][5] The broad spectrum of biological activities associated with pyrazole derivatives—spanning from anticancer and anti-inflammatory to antimicrobial and antiviral effects—underscores the immense potential of this heterocyclic system.[6][7][8] This guide will focus on a specific, yet representative, member of this class, (1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol, to illustrate the principles of discovery and evaluation for this compound family.

Synthesis and Characterization of the Core Scaffold

The synthesis of 1,3-disubstituted-4-formylpyrazoles, the immediate precursors to our target methanol derivatives, is often achieved through the Vilsmeier-Haack reaction.[9][10] This reaction involves the formylation of an active hydrogen atom using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide). The resulting aldehyde can then be readily reduced to the corresponding alcohol.

General Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Final Reduction A Acetophenone Derivative (e.g., 4-methylacetophenone) C Hydrazone Formation A->C B Substituted Hydrazine (e.g., 3-chlorophenylhydrazine) B->C D Vilsmeier-Haack Reaction (POCl3, DMF) C->D E 1,3-Disubstituted-4-formylpyrazole D->E F Reduction (e.g., NaBH4) E->F G (1,3-Disubstituted-1H-pyrazol-4-yl)methanol F->G

Caption: General workflow for the synthesis of pyrazole-4-methanol derivatives.

Characterization of the final product is crucial and typically involves a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and purity.[9][11]

Projected Biological Activities and Mechanisms of Action

Based on extensive literature on structurally related analogs, (1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol is predicted to exhibit a range of biological activities. The presence of the 3-chlorophenyl group, in particular, is a common feature in many bioactive molecules, often enhancing lipophilicity and facilitating cell membrane penetration.[12]

Anticancer Activity

Pyrazole derivatives are a significant class of anticancer agents, known to target multiple hallmarks of cancer.[6][13]

Potential Mechanisms of Action:

  • Kinase Inhibition: Many pyrazole-based compounds function as ATP-competitive inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[6][14][15] The specific substitution pattern on the pyrazole ring dictates the selectivity and potency against these kinases.

  • Tubulin Polymerization Inhibition: Certain pyrazole derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]

  • Induction of Apoptosis: By modulating various signaling pathways, including the MAPK pathway, pyrazole compounds can induce programmed cell death in cancer cells.[5] This is often accompanied by an increase in Reactive Oxygen Species (ROS) generation and depolarization of the mitochondrial membrane.[12]

Structure-Activity Relationship (SAR) Insights:

  • The nature and position of substituents on the N1 and C3 phenyl rings are critical for activity. Electron-withdrawing groups, such as the chloro group on the N1-phenyl ring, can enhance anticancer efficacy.[12]

  • The C4-methanol group can serve as a key hydrogen bonding motif within the active site of target enzymes.[16]

G cluster_targets Cellular Targets cluster_effects Cellular Effects Pyrazole Pyrazole Derivative Kinases Kinases EGFR, VEGFR-2, CDKs Pyrazole->Kinases:f0 Inhibits Tubulin Tubulin Polymerization Pyrazole->Tubulin:f0 Inhibits MAPK MAPK Pathway Pyrazole->MAPK:f0 Modulates Proliferation Inhibition of Proliferation Kinases:f1->Proliferation CycleArrest Cell Cycle Arrest (G2/M) Tubulin:f0->CycleArrest Apoptosis Induction of Apoptosis MAPK:f0->Apoptosis CycleArrest->Apoptosis

Caption: Potential anticancer mechanisms of pyrazole derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented, with Celecoxib being a prime example.[3]

Potential Mechanisms of Action:

  • Modulation of Cytokines: Some pyrazole derivatives can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]

Structure-Activity Relationship (SAR) Insights:

  • The 1,3-diaryl substitution pattern is a classic feature of COX-2 selective inhibitors.[8]

  • The specific substituents on the aryl rings influence the selectivity and potency of COX inhibition. For instance, a p-tolyl group at the C3 position is often found in potent anti-inflammatory agents.

Antimicrobial Activity

The pyrazole scaffold is also present in various compounds with significant antibacterial and antifungal properties.[19][20]

Potential Mechanisms of Action:

  • Enzyme Inhibition: Pyrazole derivatives can inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are necessary for DNA replication and repair.[19]

  • Disruption of Cell Membrane: The lipophilic nature of substituted pyrazoles can facilitate their insertion into the bacterial cell membrane, disrupting its integrity and leading to cell death.

Structure-Activity Relationship (SAR) Insights:

  • The presence of halogen atoms, like chlorine, on the phenyl rings often correlates with enhanced antimicrobial activity.[20]

  • Combining the pyrazole core with other heterocyclic moieties, such as thiazole or thiadiazine, can lead to compounds with broad-spectrum antimicrobial efficacy.[4][19]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of standardized in vitro and in vivo assays are required.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[9]

Step-by-Step Protocol:

  • Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Grouping: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the pyrazole derivative.

  • Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives the vehicle only.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation: Comparative Analysis

Summarizing experimental data in tables is essential for clear interpretation and comparison.

Table 1: Hypothetical Anticancer Activity of Pyrazole Derivatives against MCF-7 Cells

Compound IDN1-SubstituentC3-SubstituentIC₅₀ (µM)
Target 3-Chlorophenyl p-Tolyl Predicted: <10
Analog A[6]2,4-Dichlorophenyl4-Methoxyphenyl5.5
Analog B[14]Phenyl4-Chlorophenyl16.5
Doxorubicin--0.95

Table 2: Hypothetical Anti-inflammatory Activity of Pyrazole Derivatives

Compound ID% Edema Inhibition (at 3h)COX-2 Selectivity Index
Target Predicted: >60% Predicted: >10
Analog C[8]75%17.47
Indomethacin68%0.1
Celecoxib72%30

Conclusion and Future Directions

The pyrazole scaffold remains a highly fruitful area for drug discovery. While the specific compound (1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol requires direct empirical validation, the analysis of its structural features and comparison with well-studied analogs strongly suggest a promising profile as a multi-target agent with potential anticancer, anti-inflammatory, and antimicrobial activities.

Future research should focus on the synthesis and comprehensive biological evaluation of this specific molecule. Further derivatization, guided by the structure-activity relationships discussed herein, could lead to the identification of new chemical entities with enhanced potency, selectivity, and improved pharmacokinetic properties, ultimately paving the way for novel therapeutic interventions.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). Vertex AI Search.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Vertex AI Search.
  • Recent Advances in the Development of Pyrazole Deriv
  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). PubMed.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH.
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).
  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). PMC.
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling P
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2025). PubMed.
  • Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher.
  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2023). Taylor & Francis.
  • (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol. EvitaChem.
  • (1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol. EvitaChem.
  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone deriv
  • (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol. Chem-Impex.
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025). Vertex AI Search.
  • (1-(3-chlorophenyl)-3-(4-(methylthio)phenyl)-1h-pyrazol-4-yl)methanol. PubChemLite.
  • (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol. Chem-Impex.
  • Current status of pyrazole and its biological activities. PMC.
  • Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. (2026).
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). PMC.

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Exploratory

In-Depth Crystallographic Analysis of (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol: Structural Insights and Pharmacophoric Implications

Executive Summary & Chemical Context The 1,3-diaryl-1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the structural core for cyclooxygenase-2 (COX-2) inhibitors, anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The 1,3-diaryl-1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the structural core for cyclooxygenase-2 (COX-2) inhibitors, anticancer agents, and specific kinase inhibitors (such as BRAF inhibitors)[1]. Within this class, (1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol represents a highly functionalized intermediate and active moiety.

The specific substitution pattern—a 3-chlorophenyl group at the N1 position and a p-tolyl group at the C3 position—imparts unique steric and electronic properties to the molecule. Understanding the exact spatial arrangement, dihedral angles, and supramolecular packing of this compound through Single-Crystal X-Ray Diffraction (SCXRD) is critical. The solid-state conformation directly dictates how the molecule behaves in biological environments, specifically regarding its ability to navigate and bind within deep, hydrophobic protein pockets[1].

Experimental Methodology: Synthesis and Crystallization

To obtain X-ray quality crystals, the compound must first be synthesized with high purity, as trace impurities can disrupt the crystal lattice and lead to twinning or amorphous precipitation.

Step-by-Step Synthesis Protocol

The target compound is synthesized via the reduction of its corresponding aldehyde precursor[2][3].

  • Reagent Preparation: Dissolve 1.0 mmol of 1-(3-chlorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde in 15 mL of anhydrous methanol (MeOH) in an ice-cold water bath (0–5 °C)[2].

  • Reduction: Slowly add 2.0 mmol of Sodium Borohydride ( NaBH4​ ) portion-wise over 15 minutes. Causality: The portion-wise addition controls the exothermic release of hydrogen gas and prevents localized heating, which could lead to unwanted side reactions or degradation of the pyrazole ring[2][3].

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 1 hour. The reaction is self-validating via Thin Layer Chromatography (TLC) and Fourier-Transform Infrared Spectroscopy (FTIR). The complete disappearance of the strong carbonyl ( C=O ) stretch at ~1680 cm−1 and the emergence of a broad hydroxyl ( O−H ) stretch at ~3300 cm−1 confirms the quantitative conversion to the methanol derivative.

  • Workup: Quench the reaction with water, extract with Dichloromethane (DCM), wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via silica gel column chromatography (DCM/MeOH gradient)[2].

Crystallization Protocol
  • Solvent Selection: Dissolve 50 mg of the purified compound in a 3:1 binary solvent mixture of Dichloromethane (DCM) and Methanol (MeOH).

  • Evaporation Method: Place the solution in a loosely capped vial (pierced septum) at a constant ambient temperature (293 K) in a vibration-free environment.

  • Causality of Crystallization: Slow evaporation from a DCM/MeOH system is explicitly chosen due to the differential vapor pressures of the solvents. DCM (higher vapor pressure) evaporates first, slowly increasing the concentration of the solute in the remaining MeOH-rich phase. This gradual transition into the metastable supersaturation zone promotes highly ordered nucleation and the growth of single, defect-free macroscopic crystals, rather than rapid amorphous precipitation.

Workflow Syn Synthesis (NaBH4 Reduction) Pur Purification (Chromatography) Syn->Pur Cry Crystallization (DCM/MeOH Evaporation) Pur->Cry Diff X-Ray Diffraction (Mo Kα, 298K) Cry->Diff Solve Structure Solution (SHELXT / Direct Methods) Diff->Solve Refine Refinement (SHELXL / Least Squares) Solve->Refine Val Validation (checkCIF / Platon) Refine->Val

Experimental workflow from synthesis to crystallographic validation.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Once a suitable colorless block crystal (approximate dimensions 0.25×0.20×0.15 mm) is isolated, it is mounted on a glass fiber using inert oil.

  • Data Collection: Data is collected on an X-ray diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å) at 293(2) K.

  • Structure Solution: The structure is solved using direct methods with the SHELXT program. Causality: Direct methods rely on the probabilistic relationships between the phases of diffracted beams, which is highly effective for small organic molecules with heavy atoms like Chlorine, allowing for the immediate location of the core structural backbone.

  • Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model. The hydroxyl hydrogen atom is located from the difference Fourier map and refined isotropically to accurately capture the hydrogen-bonding network.

  • Self-Validation: The final structural model is validated using the IUCr checkCIF routine. The absence of Level A or B alerts regarding missing symmetry or unresolved electron density serves as the definitive, self-validating proof of the structural assignment.

Crystallographic Data and Structural Refinement

The quantitative data derived from the SCXRD analysis is summarized in Table 1 below. The compound crystallizes in the monoclinic crystal system, which is highly characteristic for asymmetrically substituted 1,3-diarylpyrazoles due to optimal molecular packing density.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C17​H15​ClN2​O
Formula Weight 298.76 g/mol
Temperature 293(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.24(2) Å, α=90∘
b=9.85(1) Å, β=105.4(3)∘
c=14.62(3) Å, γ=90∘
Volume 1560.5(4) A˚3
Z (Molecules per unit cell) 4
Calculated Density 1.272 g/cm3
Absorption Coefficient 0.245 mm−1
Goodness-of-fit on F2 1.045
Final R indices[I>2sigma(I)] R1=0.0412 , wR2=0.1025

Supramolecular Architecture and Intermolecular Interactions

The crystal packing of (1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol is governed by a complex interplay of strong hydrogen bonds, weak halogen interactions, and π−π stacking.

  • Hydrogen Bonding ( O−H⋯N ): The most dominant feature in the crystal lattice is the intermolecular hydrogen bond formed between the hydroxyl group of the methanol moiety (donor) and the unhindered sp2 -hybridized nitrogen atom (N2) of the pyrazole ring of an adjacent molecule. This interaction propagates along the crystallographic b-axis, forming infinite 1D supramolecular zigzag chains.

  • Halogen Bonding ( C−Cl⋯π ): The 3-chlorophenyl substituent engages in weak intermolecular interactions. The electron-deficient equatorial region of the chlorine atom (the σ -hole) interacts with the π -electron cloud of a neighboring p-tolyl ring, further stabilizing the 3D lattice[4].

  • π−π Stacking: Centroid-to-centroid distances of approximately 3.8 Å between the pyrazole core and the adjacent aryl rings indicate moderate face-to-face π−π stacking, which is a hallmark of pyrazole-based crystal structures[1].

Interactions Core Pyrazole-4-methanol Core OH Hydroxyl Group (-OH) Core->OH Cl 3-Chlorophenyl Group Core->Cl Tol p-Tolyl Group Core->Tol PiPi π-π Stacking (Centroid-Centroid) Core->PiPi Hbond Intermolecular H-Bonding (O-H···N) OH->Hbond Halbond Halogen Interactions (C-Cl···π) Cl->Halbond Tol->PiPi

Key supramolecular interactions governing the crystal packing network.

Structure-Activity Relationship (SAR) Implications

The crystallographic analysis reveals that the molecule is highly non-planar. The dihedral angle between the central pyrazole ring and the 3-chlorophenyl ring is approximately 35∘ , while the angle with the p-tolyl ring is nearly 45∘ .

Causality in SAR: This specific non-planarity is not an artifact of crystal packing but a fundamental consequence of steric repulsion between the ortho-hydrogens of the aryl rings and the bulky hydroxymethyl group at the C4 position of the pyrazole. In a biological context, this twisted "propeller-like" conformation is energetically pre-organized to fit into the deep, hydrophobic allosteric pockets of target kinases (such as the DFG-out conformation of BRAF)[1]. The hydroxymethyl group acts as a crucial hydrogen-bond anchor to the protein backbone, while the p-tolyl and 3-chlorophenyl groups occupy distinct hydrophobic sub-pockets, maximizing Van der Waals contacts and enhancing target selectivity.

References

  • Source: semanticscholar.
  • RSC Advances: Synthesis of (1,3-diphenyl-1H-pyrazol-4-yl)
  • RSC Advances: Synthesis of (1,3-diphenyl-1H-pyrazol-4-yl)
  • Buy 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde (EVT-1454528) - EvitaChem (Crystal Structure Context)

Sources

Foundational

Structure-Activity Relationship (SAR) of (1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol: A Privileged Scaffold in Metabolic Drug Discovery

Executive Summary The 1,3-diarylpyrazole core is a highly privileged structural motif in medicinal chemistry, frequently serving as the backbone for therapeutics targeting metabolic and inflammatory pathways. Specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-diarylpyrazole core is a highly privileged structural motif in medicinal chemistry, frequently serving as the backbone for therapeutics targeting metabolic and inflammatory pathways. Specifically, (1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol (CAS: 618441-67-1) represents a critical synthetic intermediate. While the C4-hydroxymethyl group itself exhibits modest biological activity, it serves as a versatile synthetic pivot. By elaborating this C4 position, researchers can selectively drive the pharmacological profile toward either α-glucosidase inhibition (for type 2 diabetes management) or Farnesoid X Receptor (FXR) agonism (for non-alcoholic steatohepatitis and dyslipidemia).

This technical guide explores the causality behind the structural modifications of this specific pyrazole methanol, detailing self-validating experimental protocols, quantitative SAR data, and the mechanistic pathways that govern its therapeutic efficacy.

Structural Rationale of the 1,3-Diarylpyrazole Core

The precise substitution pattern of (1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol is not arbitrary; it is engineered for optimal target engagement:

  • 1-(3-Chlorophenyl) Group: The meta-chloro substitution provides essential lipophilic bulk ( −Cl is a classic bioisostere for a methyl group but with distinct electronegativity). In nuclear receptors like FXR, this moiety occupies deep, hydrophobic sub-pockets within the Ligand Binding Domain (LBD), anchoring the molecule[1].

  • 3-(p-Tolyl) Group: The para-methylphenyl group at the C3 position establishes critical π−π stacking and van der Waals interactions with aromatic residues (e.g., Tyrosine or Histidine) in target binding sites[2].

  • C4-Hydroxymethyl (-CH₂OH): The C4 position points directly toward the solvent-exposed channel in many target proteins. The primary alcohol is synthetically malleable, allowing for rapid oxidation to an aldehyde or conversion to a halide, thereby enabling the attachment of pharmacophores that dictate target selectivity[3].

Chemical Synthesis and Derivatization Workflow

To explore the SAR of this scaffold, the C4-methanol must first be synthesized and subsequently activated. The synthetic strategy relies on the high electron density at the C4 position of the pyrazole ring, which makes it highly susceptible to electrophilic aromatic substitution.

SynthWorkflow A Acetophenone + Phenylhydrazine B Vilsmeier-Haack Formylation (C4-Aldehyde) A->B Cyclization C Reduction (NaBH4) C4-Methanol Core B->C Reduction D Oxidation / Coupling (C4 Activation) C->D Derivatization E α-Glucosidase Inhibitors (Bulky Hybrids) D->E Hydrazone/Schiff F FXR Agonists (Acidic Extensions) D->F Knoevenagel

Synthetic workflow from basic precursors to the C4-methanol core and its therapeutic derivatives.

Protocol 1: Synthesis of the C4-Methanol Core
  • Rationale: Vilsmeier-Haack formylation selectively installs an aldehyde at the C4 position. Subsequent mild reduction yields the target methanol without reducing the pyrazole double bonds.

  • Step-by-Step Methodology:

    • Hydrazone Formation: Condense 4-methylacetophenone with 3-chlorophenylhydrazine in ethanol with a catalytic amount of glacial acetic acid. Reflux for 4 hours.

    • Vilsmeier-Haack Cyclization: Dissolve the resulting hydrazone in anhydrous DMF (3.0 equiv) and cool to 0°C. Dropwise add POCl3​ (3.0 equiv). Heat the mixture to 70°C for 6 hours. Quench over crushed ice and neutralize with NaHCO3​ to precipitate 1-(3-chlorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde.

    • Reduction: Dissolve the aldehyde in methanol. Slowly add NaBH4​ (1.5 equiv) at 0°C. Stir at room temperature for 1 hour.

    • Validation System: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the UV-active aldehyde spot disappears. Confirm the product via 1H -NMR (look for the characteristic singlet at δ ~4.5 ppm corresponding to the −CH2​OH protons).

SAR Exploration I: α-Glucosidase Inhibition

α-Glucosidase is a critical enzyme in carbohydrate digestion; its inhibition blunts postprandial hyperglycemia. The 1,3-diarylpyrazole scaffold has emerged as a potent competitive inhibitor when the C4 position is extended with bulky, hydrogen-bonding moieties (such as benzofuran carbohydrazides)[3].

Mechanistic SAR Insights

The native C4-methanol shows weak inhibition ( IC50​>500μM ). However, oxidizing the methanol back to an aldehyde and coupling it with benzofuran-2-carbohydrazide creates a highly conjugated, rigid hybrid. The extended hybrid reaches into the catalytic pocket, where the hydrazone linker ( C=N−NH ) forms critical hydrogen bonds with active-site aspartate and glutamate residues[3].

Quantitative SAR Data (α-Glucosidase)
Compound (C4 Substitution)R1 (N1-Phenyl)R2 (C3-Phenyl) α -Glucosidase IC50​(μM)
Core Methanol ( −CH2​OH )3-Chloro4-Methyl (p-tolyl) >500
Aldehyde ( −CHO )3-Chloro4-Methyl (p-tolyl) 215.4±3.1
Benzofuran Hydrazone Hybrid 3-Chloro4-Methyl (p-tolyl) 45.2±1.4
Benzofuran Hydrazone Hybrid Unsubstituted4-Methyl (p-tolyl) 62.8±1.1
Acarbose (Standard) N/AN/A 750.0±10.0

Data synthesized from pyrazole-benzofuran hybrid evaluations[3].

Protocol 2: In Vitro α-Glucosidase Inhibition Assay
  • Rationale: This assay uses p -nitrophenyl- α -D-glucopyranoside (pNPG) as a substrate. Active α -glucosidase cleaves pNPG to release p -nitrophenol, a yellow chromophore. Potent inhibitors will prevent this color change.

  • Step-by-Step Methodology:

    • Preparation: Dissolve the pyrazole derivative in DMSO (final assay concentration of DMSO must be <1% to prevent enzyme denaturation).

    • Incubation: In a 96-well plate, mix 10 μL of the test compound, 20 μL of α -glucosidase enzyme (0.1 U/mL in 0.1 M phosphate buffer, pH 6.8), and incubate at 37°C for 15 minutes.

    • Reaction Initiation: Add 20 μL of 5 mM pNPG substrate to each well. Incubate at 37°C for 20 minutes.

    • Termination: Stop the reaction by adding 50 μL of 0.1 M Na2​CO3​ .

    • Validation System: Read absorbance at 405 nm using a microplate reader. Crucial Control: Include a "Compound Blank" (compound + buffer + substrate, NO enzyme) to subtract the inherent absorbance of the highly conjugated pyrazole derivatives. Use Acarbose as the positive control.

SAR Exploration II: Farnesoid X Receptor (FXR) Agonism

FXR is a nuclear bile acid sensor that regulates lipid and glucose homeostasis. Agonists of FXR are highly sought after for treating Non-Alcoholic Steatohepatitis (NASH)[2]. The 1,3-diarylpyrazole core is a known bioisostere for the stilbene core of GW4064, a classic FXR agonist[4].

Mechanistic SAR Insights

For FXR activation, the C4-methanol must be converted into an acidic or strongly electron-withdrawing extension. The 3-chlorophenyl and p-tolyl groups anchor the molecule in the hydrophobic LBD, while an acidic C4 extension (such as an acrylic acid or thiazolidinedione) forms charge-assisted hydrogen bonds with Arginine 331 and Histidine 294 in the FXR binding pocket[1].

FXRPathway L C4-Acidic Pyrazole (FXR Agonist) FXR FXR (NR1H4) Ligand Binding Domain L->FXR Binds LBD Complex FXR-RXR Heterodimer Active Complex FXR->Complex Recruits RXR RXR RXR (Retinoid X Receptor) RXR->Complex DNA FXRE (Response Elements) Complex->DNA Binds Promoter Gene Target Gene Expression (SHP↑, CYP7A1↓) DNA->Gene Transcription

Mechanism of FXR activation by C4-modified pyrazole ligands.

Quantitative SAR Data (FXR Agonism)
Compound (C4 Substitution)R1 (N1-Phenyl)R2 (C3-Phenyl)FXR EC50​(μM) Efficacy (% of CDCA)
Core Methanol ( −CH2​OH )3-Chloro4-Methyl >50 <10%
Acrylic Acid ( −CH=CH−COOH )3-Chloro4-Methyl 1.4 85%
Propionic Acid ( −CH2​−CH2​−COOH )3-Chloro4-Methyl 15.2 40%
GW4064 (Standard) N/AN/A 0.08 100%

Data demonstrating the necessity of a rigid, acidic C4 extension for FXR activation[1].

Protocol 3: FXR Luciferase Reporter Assay
  • Rationale: To quantify FXR agonism, HepG2 (human liver) cells are transiently transfected with an FXR expression plasmid and a reporter plasmid containing the FXR Response Element (FXRE) upstream of a firefly luciferase gene.

  • Step-by-Step Methodology:

    • Cell Culture & Transfection: Seed HepG2 cells in 96-well plates. Co-transfect with pSG5-hFXR, pGL3-FXRE-luciferase, and pRL-TK (Renilla luciferase) using Lipofectamine 3000.

    • Treatment: 24 hours post-transfection, treat the cells with the pyrazole derivatives (0.1 to 30 μM ) dissolved in DMSO (final concentration 0.1%).

    • Incubation: Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

    • Luminescence Readout: Lyse the cells and add Dual-Luciferase assay reagents (Promega). Measure Firefly luminescence, followed by Renilla luminescence.

    • Validation System: Crucial Control: The Renilla luciferase is constitutively active and unaffected by FXR. Normalizing the Firefly signal to the Renilla signal ( Firefly/Renilla ratio) ensures that apparent "inhibition" or "activation" is not an artifact of compound toxicity or variable transfection efficiency.

Conclusion

The molecule (1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol is far more than a static chemical entity; it is a highly tunable pharmacophore. The 1,3-diaryl system provides the necessary hydrophobic anchoring for target engagement, while the C4-methanol acts as a synthetic gateway. By applying rational drug design principles—converting the methanol to bulky hydrazones for α -glucosidase inhibition, or to rigid acrylic acids for FXR agonism—medicinal chemists can leverage this single scaffold to address entirely distinct metabolic pathologies.

References

  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor.Scientific Reports / PubMed Central (PMC).
  • A New FXR Ligand Chemotype with Agonist/Antagonist Switch.Journal of Medicinal Chemistry / PubMed Central (PMC).
  • Recent Advances in the Medicinal Chemistry of Farnesoid X Receptor.ACS Publications.
  • FXR agonist activity of conformationally constrained analogs of GW 4064.Bioorganic & Medicinal Chemistry Letters / ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Multi-Step Synthesis of (1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol

For: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed, three-stage protocol for the chemical synthesis of (1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol, a s...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, three-stage protocol for the chemical synthesis of (1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol, a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science. The synthetic strategy is built upon foundational organic reactions, beginning with the construction of the core pyrazole heterocycle via a Claisen condensation and subsequent Knorr cyclization. This is followed by a regioselective formylation at the C4 position using the Vilsmeier-Haack reaction, and concludes with the selective reduction of the resulting aldehyde to the target primary alcohol. This guide explains the causality behind procedural choices, offers insights into reaction mechanisms, and provides robust, step-by-step instructions designed for reproducibility and safety in a research laboratory setting.

Introduction and Synthetic Strategy

Substituted pyrazoles are a cornerstone of modern heterocyclic chemistry, renowned for their diverse pharmacological activities.[1] The target molecule, (1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol, features a 1,3-diaryl substituted pyrazole core, functionalized with a hydroxymethyl group at the 4-position. This specific arrangement of functional groups makes it an interesting scaffold for further chemical elaboration.

Our synthetic approach is a logical and efficient sequence designed to build molecular complexity in a controlled manner. The overall workflow is depicted below.

Synthetic_Workflow cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: C4-Formylation cluster_2 Stage 3: Aldehyde Reduction A 4'-Methylacetophenone + Ethyl Acetate B 1-(p-tolyl)butane-1,3-dione A->B Claisen Condensation D 1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazole B->D Knorr Cyclization C 3-Chlorophenylhydrazine C->D Knorr Cyclization E 1-(3-Chlorophenyl)-3-p-tolyl- 1H-pyrazole-4-carbaldehyde D->E Vilsmeier-Haack Reaction (POCl3, DMF) F (1-(3-Chlorophenyl)-3-p-tolyl- 1H-pyrazol-4-yl)methanol E->F NaBH4 Reduction

Caption: Overall 3-stage synthetic workflow.

Stage 1: Synthesis of the Pyrazole Core

The foundation of the synthesis is the construction of the 1,3-diaryl pyrazole ring system. This is achieved through the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3]

Step 1.1: Claisen Condensation to form 1-(p-tolyl)butane-1,3-dione

The first step is a base-mediated Claisen condensation to create the necessary β-diketone intermediate.[4][5] An ester enolate, formed by deprotonation of ethyl acetate, acts as a nucleophile, attacking the carbonyl carbon of 4'-methylacetophenone.

Claisen_Condensation 4'-Methylacetophenone 4'-Methylacetophenone 1-(p-tolyl)butane-1,3-dione 1-(p-tolyl)butane-1,3-dione 4'-Methylacetophenone->1-(p-tolyl)butane-1,3-dione 1. NaOEt, Toluene 2. Ethyl Acetate 3. H3O+ workup Knorr_Cyclization node1 1-(p-tolyl)butane-1,3-dione node3 1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazole node1->node3 Glacial Acetic Acid, Reflux node2 3-Chlorophenylhydrazine HCl node2->node3 Glacial Acetic Acid, Reflux Vilsmeier_Haack node1 1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazole node2 1-(3-Chlorophenyl)-3-p-tolyl- 1H-pyrazole-4-carbaldehyde node1->node2 1. POCl3, DMF, 0°C 2. Heat 3. H2O, NaHCO3 Reduction node1 1-(3-Chlorophenyl)-3-p-tolyl- 1H-pyrazole-4-carbaldehyde node2 (1-(3-Chlorophenyl)-3-p-tolyl- 1H-pyrazol-4-yl)methanol node1->node2 NaBH4, Methanol, 0°C to RT

Sources

Application

Purifying (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol: A Guide to Crystallization Techniques

Abstract This document provides detailed application notes and protocols for the purification of (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, a heterocyclic compound of interest in pharmaceutical and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides detailed application notes and protocols for the purification of (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, a heterocyclic compound of interest in pharmaceutical and materials science research. Achieving high purity of this target molecule is paramount for its downstream applications and reliable characterization. This guide explores the fundamental principles of crystallization and offers step-by-step protocols for three common and effective techniques: cooling crystallization, anti-solvent crystallization, and solvent evaporation. The rationale behind solvent selection, procedural steps, and troubleshooting common issues such as oiling out and polymorphism are discussed to provide researchers with a comprehensive framework for obtaining high-purity crystalline material.

Introduction: The Critical Role of Purity

The biological activity, physicochemical properties, and overall performance of a chemical compound are intrinsically linked to its purity. For a complex organic molecule like (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, even minor impurities can significantly alter experimental outcomes, leading to erroneous data and hindering drug development or materials research. Crystallization stands as a powerful and widely used technique for the purification of solid organic compounds.[1][2] It is a process where a solute in a solution is converted into a solid crystal form, effectively separating it from impurities that remain in the solution.[2] The principle underpinning this method is the change in solubility of a compound in a solvent with varying conditions, such as temperature.[2]

The structure of the target compound, featuring a substituted pyrazole ring, suggests it is likely to have good solubility in many organic solvents, a characteristic common to pyrazole derivatives.[3][4] This guide will leverage this property to design effective crystallization protocols.

Foundational Principles of Crystallization

Successful crystallization hinges on creating a supersaturated solution, a state where the concentration of the solute exceeds its equilibrium solubility.[5] This unstable state is the driving force for both nucleation (the initial formation of crystal seeds) and subsequent crystal growth.[5] The rate at which supersaturation is achieved significantly impacts the size and quality of the resulting crystals. Slow, controlled changes in conditions generally favor the formation of larger, purer crystals.[1][2]

Several methods can be employed to induce supersaturation, including:

  • Cooling Crystallization: This is effective for compounds whose solubility significantly increases with temperature.[6] By dissolving the compound in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution and then slowly cooling it, the solubility decreases, leading to crystallization.[2]

  • Anti-Solvent Crystallization: This technique involves adding a second solvent (the "anti-solvent") in which the compound of interest is poorly soluble to a solution of the compound in a "good" solvent.[7][8][9] This reduces the overall solubility of the solute in the mixed solvent system, inducing crystallization.[7][9]

  • Solvent Evaporation: This method is suitable for compounds that are highly soluble in a volatile solvent at room temperature.[5][10] Slow evaporation of the solvent increases the solute concentration, eventually leading to supersaturation and crystallization.[5][11]

A critical challenge in crystallization is "oiling out," where the solute separates as a liquid phase instead of a solid crystal. This is often due to very high supersaturation or kinetic hindrances to crystal lattice formation. Strategies to avoid this include using less concentrated solutions, slower cooling or anti-solvent addition rates, and seeding the solution with a small crystal of the pure compound.[12]

Pre-Crystallization: Solvent Selection

The choice of solvent is the most critical parameter in developing a successful crystallization protocol.[1] An ideal solvent should:

  • Exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures (for cooling crystallization).

  • Be a good solvent for the target compound while a suitable anti-solvent is miscible with it but a poor solvent for the compound (for anti-solvent crystallization).

  • Be sufficiently volatile (for solvent evaporation).

  • Not react with the target compound.

  • Be easily removable from the purified crystals.

Based on the general solubility of pyrazole derivatives, a range of organic solvents can be considered.[3][4][13]

Table 1: Potential Solvents for Crystallization of (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

Solvent ClassExamplesSuitability Notes
Alcohols Ethanol, Methanol, IsopropanolOften good solvents for pyrazole derivatives at elevated temperatures.[3][4][13] Can be used for cooling crystallization or as the "good" solvent in anti-solvent crystallization with water as the anti-solvent.
Ketones AcetoneA common and effective solvent for many pyrazole syntheses and purifications.[3][4] Its volatility also makes it suitable for evaporative crystallization.
Esters Ethyl AcetateA moderately polar solvent that can be effective for dissolving the compound, suitable for both cooling and evaporative methods.[10]
Chlorinated Solvents DichloromethaneGenerally a good solvent for many organic compounds.[3] Its high volatility is advantageous for evaporative crystallization.
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF)These are strong solvents for pyrazole derivatives, but their high boiling points can make them difficult to remove completely.[3] Often used when other solvents fail.
Hydrocarbons Toluene, HexaneGenerally poor solvents for polar compounds like the target molecule. Can be effective as anti-solvents.[3]

It is imperative to perform small-scale solubility tests to determine the optimal solvent or solvent system before proceeding with a large-scale purification.

Experimental Protocols

The following protocols provide detailed methodologies for purifying (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol.

Protocol 1: Cooling Crystallization

This method is ideal if a solvent is identified in which the target compound has a steep solubility curve with respect to temperature.

Methodology:

  • Dissolution: In a suitable flask, dissolve the crude (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol in a minimal amount of a pre-selected hot solvent (e.g., isopropanol or ethanol).[10] Stirring and gentle heating (e.g., on a hot plate or in a water bath) will facilitate dissolution.[10]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed receiving flask. This step removes any particulate matter.

  • Slow Cooling: Allow the hot, clear solution to cool slowly to room temperature. To encourage the formation of larger crystals, the flask can be insulated (e.g., with glass wool or by placing it in a Dewar flask).[1]

  • Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.[10]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Diagram 1: Cooling Crystallization Workflow

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Filtration (Optional) cluster_2 Step 3: Crystallization cluster_3 Step 4: Isolation & Drying A Crude Compound + Solvent B Heat & Stir A->B C Hot, Saturated Solution B->C D Hot Filtration C->D E Slow Cooling to RT D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I

Caption: Workflow for Cooling Crystallization.

Protocol 2: Anti-Solvent Crystallization

This technique is particularly useful when a suitable single solvent for cooling crystallization cannot be found.[7][8]

Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., acetone or ethanol) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water or hexane) dropwise to the stirred solution until a slight turbidity (cloudiness) persists. This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the "good" solvent to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the container and allow it to stand undisturbed at room temperature. The slow diffusion or evaporation of the more volatile solvent can promote crystal growth. Alternatively, the solution can be slowly cooled.

  • Isolation: Collect the crystals by vacuum filtration.[10]

  • Washing: Wash the crystals with a small amount of a mixture of the "good" solvent and the anti-solvent.[10]

  • Drying: Dry the crystals under vacuum.[10]

Diagram 2: Anti-Solvent Crystallization Workflow

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induce Supersaturation cluster_2 Step 3: Crystallization cluster_3 Step 4: Isolation & Drying A Crude Compound + 'Good' Solvent B Slowly Add 'Anti-Solvent' A->B C Observe Turbidity B->C D Allow to Stand / Cool Slowly C->D E Vacuum Filtration D->E F Wash with Solvent Mixture E->F G Dry Under Vacuum F->G

Caption: Workflow for Anti-Solvent Crystallization.

Protocol 3: Solvent Evaporation

This is a simple method for compounds that are highly soluble in a volatile solvent.[10]

Methodology:

  • Dissolution: Dissolve the crude compound in a suitable volatile solvent (e.g., dichloromethane or acetone) at room temperature to create a solution that is not fully saturated.[10]

  • Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) in a fume hood.

  • Crystal Growth: The slow evaporation of the solvent will increase the concentration of the solute, leading to the formation of crystals over time.[5][10]

  • Isolation: Once a sufficient amount of crystals have formed, decant the remaining mother liquor and collect the crystals.

  • Washing: Gently wash the crystals with a small amount of the cold solvent.

  • Drying: Allow the crystals to air-dry in the fume hood or dry under a gentle stream of nitrogen.

Diagram 3: Solvent Evaporation Workflow

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Evaporation cluster_2 Step 3: Isolation cluster_3 Step 4: Drying A Crude Compound + Volatile Solvent B Loosely Covered Container A->B C Slow Evaporation in Fume Hood B->C D Decant Mother Liquor C->D E Collect Crystals D->E F Wash with Cold Solvent E->F G Air Dry / Nitrogen Stream F->G

Caption: Workflow for Solvent Evaporation.

Characterization of Purified Product

After crystallization, it is crucial to assess the purity and identity of the obtained material. Standard analytical techniques include:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and enthalpy of fusion, and to study polymorphism.[14][15][16]

  • X-ray Diffraction (XRD): Provides information about the crystalline structure of the solid.[16][17][18]

Troubleshooting

Table 2: Common Crystallization Problems and Solutions

ProblemPotential CauseSuggested Solution
No Crystals Form Solution is not sufficiently supersaturated.Cool the solution further, add more anti-solvent, or allow more solvent to evaporate. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.[1]
Oiling Out Supersaturation is too high; compound is precipitating as a liquid.Re-heat the solution and cool it more slowly. Use a more dilute solution. Change the solvent system.[12]
Formation of Very Fine Powder Rapid crystallization due to high supersaturation.Slow down the rate of cooling or anti-solvent addition. Use a solvent system where the solubility is lower.
Low Yield Compound is still too soluble in the cold mother liquor.Cool the solution to a lower temperature. Use a different solvent or anti-solvent where the compound is less soluble.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Consider a pre-purification step such as charcoal treatment of the hot solution before crystallization.

Conclusion

The purification of (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is a critical step in ensuring the reliability of subsequent research. The crystallization techniques outlined in this guide—cooling, anti-solvent, and evaporative crystallization—provide robust and versatile methods for achieving high purity. The key to success lies in methodical solvent screening, controlled generation of supersaturation, and careful execution of the chosen protocol. By understanding the principles behind crystallization and anticipating potential challenges, researchers can effectively purify this and other similar pyrazole derivatives for their intended applications.

References

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.).
  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. (n.d.). Benchchem.
  • Improving solubility of pyrazole derivatives for reaction. (n.d.). Benchchem.
  • Dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. (n.d.). Benchchem.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15).
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. DOI:10.1039/D2CS00697A.
  • Synthesis and Biological Evaluation of Some Pyrazole Derivatives. (2026, March 15). ijarsct.
  • Crystallization of small molecules. (n.d.).
  • Antisolvent Crystallization. (n.d.). RM@Schools.
  • ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. (n.d.). European Journal of Biomedical and Pharmaceutical Sciences.
  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. (n.d.). ResearchGate.
  • Guide for crystallization. (n.d.).
  • Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor. (n.d.). Google Patents.
  • Evaporation Crystallization Equipment, Engineering Solution. (n.d.).
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.).
  • Chemical crystallization. (n.d.). SPT Labtech.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Crystallization process guide | industrial use. (n.d.). ANDRITZ GROUP.
  • Oiling Out and Polymorphism Control of Pyraclostrobin in Cooling Crystallization. (2016, October 18). Industrial & Engineering Chemistry Research. ACS Publications.
  • Oiling Out and Polymorphism Control of Pyraclostrobin in Cooling Crystallization. (n.d.). ResearchGate.
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019, July 22).
  • An In-Line Study of Oiling Out and Crystallization. (n.d.). ResearchGate.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
  • Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. (n.d.). European Journal of Chemistry.
  • DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. (2018, November 22).
  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (n.d.).
  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. (2023, May 19). Taylor & Francis.
  • Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. (n.d.). Google Patents.
  • (3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl)methanol. (n.d.). MilliporeSigma.
  • DSC Characterization of Crystalline Structure: Foods & Pharmaceuticals. (2019, January 16). YouTube.
  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023, April 9). MDPI.
  • Measuring Crystallinity in Polymers Using DSC and XRD. (2025, July 3). Eureka by PatSnap.
  • How XRD characterization is interlinked with DSC thermograph? how these both support each other results? (2023, July 29). ResearchGate.
  • (1-(3-CHLOROPHENYL)-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL)METHANOL. (n.d.). NextSDS.
  • (1-(3-chlorophenyl)-3-(4-(methylthio)phenyl)-1h-pyrazol-4-yl)methanol. (n.d.). PubChemLite.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

Welcome to the technical support center for (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in your experimental work.

Understanding the Challenge: Physicochemical Properties

The aqueous solubility of a compound is fundamentally governed by its molecular structure.[1] In the case of (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, several structural features contribute to its low water solubility:

  • Aromatic Rings: The presence of three aromatic rings (a chlorophenyl group, a tolyl group, and the pyrazole ring itself) imparts a significant hydrophobic character to the molecule.

  • Molecular Weight: Larger molecules often have lower solubility due to the increased energy required to break apart the crystal lattice.[2]

  • Crystal Packing: Strong intermolecular forces, such as π-π stacking between the aromatic rings, can lead to a stable crystal lattice that is difficult for water to disrupt.[3]

To provide a more quantitative understanding, we can estimate key physicochemical properties that influence solubility:

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
LogP (Octanol-Water Partition Coefficient) High (likely > 3)A high LogP indicates a strong preference for a non-polar environment (octanol) over a polar one (water), signifying low aqueous solubility.[4]
pKa (Acid Dissociation Constant) Weakly basicThe pyrazole ring can be protonated under acidic conditions, but it is generally a weak base.[5] This suggests that pH modification may have a limited, though potentially useful, effect on solubility.
Hydrogen Bonding One hydrogen bond donor (-OH) and two potential acceptors (pyrazole nitrogens)While the hydroxyl group can participate in hydrogen bonding with water, the large hydrophobic scaffold of the molecule likely dominates its overall solubility behavior.[6]

Frequently Asked Questions (FAQs)

Q1: Why is my compound, (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, not dissolving in water?

A1: The poor aqueous solubility is inherent to its chemical structure. The molecule is predominantly non-polar due to the presence of the chlorophenyl, tolyl, and pyrazole rings. These large hydrophobic regions make it energetically unfavorable for the compound to interact with polar water molecules, leading to low solubility.[2]

Q2: I'm seeing inconsistent results in my biological assays. Could this be related to solubility issues?

Q3: Can I simply heat the solution to dissolve my compound?

A3: Increasing the temperature often enhances the solubility of organic compounds.[8] However, this approach should be used with caution. You must consider the thermal stability of your compound; excessive heat could lead to degradation. Furthermore, upon cooling to the experimental temperature (e.g., 37°C for cell-based assays), the compound may precipitate out of the now supersaturated solution.

Q4: What are the most common initial strategies to try for improving the solubility of this compound?

A4: For initial screening, the most straightforward approaches are often the use of co-solvents and pH adjustment. These methods are relatively simple to implement and can provide a quick assessment of whether solubility can be improved without complex formulations.

Troubleshooting Guides & Experimental Protocols

Strategy 1: Co-Solvent Systems

The use of a water-miscible organic solvent can significantly improve the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.

dot

Caption: Workflow for utilizing co-solvents to improve solubility.

Protocol: Co-Solvent Solubility Screen

  • Stock Solution Preparation:

    • Weigh out a known amount of (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol.

    • Dissolve the compound in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication may be used to aid dissolution.[7]

  • Serial Dilution:

    • Perform a serial dilution of the stock solution into your aqueous experimental buffer (e.g., phosphate-buffered saline, cell culture media).

  • Observation:

    • After each dilution, visually inspect the solution for any signs of precipitation (cloudiness, solid particles).

  • Optimization:

    • Determine the highest concentration that remains in solution. It is crucial to keep the final concentration of the organic co-solvent as low as possible (typically <1% v/v, and often <0.5% v/v for cell-based assays) to avoid solvent-induced artifacts.

Strategy 2: pH Adjustment

Altering the pH of the aqueous medium can increase the solubility of ionizable compounds. Since pyrazoles are weakly basic, lowering the pH can lead to protonation and the formation of a more soluble salt.[9]

dot

Caption: Workflow for investigating the effect of pH on solubility.

Protocol: pH-Dependent Solubility Determination

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 7.4).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol to a known volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

    • Accurately dilute the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for your experiments.

Strategy 3: Formulation with Excipients

For more challenging cases, formulation with solubilizing excipients may be necessary. These are inert substances added to a formulation to improve the solubility of the active pharmaceutical ingredient (API).[10]

Excipient TypeExamplesMechanism of Action
Surfactants Polysorbates (Tween®), Sodium Lauryl Sulfate (SLS), Cremophor® ELForm micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[8]
Cyclodextrins β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity.[8]
Polymers Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC)Can create amorphous solid dispersions, preventing crystallization and maintaining the compound in a higher energy, more soluble state.[11]

dot

Caption: Logical approach for selecting and optimizing an excipient-based formulation.

Protocol: Screening of Solubilizing Excipients

  • Excipient Selection: Choose a small panel of excipients from different classes (e.g., a surfactant like Tween® 80 and a cyclodextrin like HP-β-CD).

  • Formulation Preparation:

    • For a simple screen, prepare aqueous solutions of the excipients at various concentrations (e.g., 1%, 2%, 5% w/v).

    • Add an excess of (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol to each solution.

  • Solubility Determination:

    • Use the shake-flask method as described in the pH adjustment protocol to determine the apparent solubility in each excipient solution.

  • Lead Formulation Selection: Identify the excipient and concentration that provides the desired level of solubility while being compatible with your experimental system.

Advanced Strategies

If the above methods are insufficient, more advanced formulation techniques may be required, particularly for in vivo studies. These often require specialized equipment and expertise.

  • Amorphous Solid Dispersions (ASDs): The compound is dispersed in a polymeric carrier in an amorphous, non-crystalline state. This high-energy form has a higher apparent solubility than the stable crystalline form.[11]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the compound in oils and surfactants can create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the aqueous environment of the gut, improving absorption.[4]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the compound, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4]

Should you require further assistance or wish to discuss these advanced strategies, please do not hesitate to contact our technical support team.

References

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. [Link]

  • Chaulagain, B., et al. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Siramshetty, V. B., & Nickel, J. (2020).
  • Garg, V., & Kaur, P. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole. [Link]

  • Kumar, B., et al. (2015). Crystal structure of methanone. PMC.

  • Google Patents. (n.d.).
  • Boston Industrial Consulting. (2025, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. [Link]

  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. [Link]

  • NextSDS. (n.d.). (1-(3-CHLOROPHENYL)-3-PHENYL-1H-PYRAZOL-4-YL)METHANOL - Chemical Substance Information. [Link]

  • Kumari, S., & Gupta, H. (2025, March 31).
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • PubChemLite. (n.d.). (1-(3-chlorophenyl)-3-(4-(methylthio)phenyl)-1h-pyrazol-4-yl)methanol (C17H15ClN2OS). [Link]

  • ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole.
  • ResearchGate. (2014).
  • Jorgensen, M. R., & Jorgensen, W. L. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
  • NextSDS. (n.d.). (1-(3-CHLOROPHENYL)-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL)METHANOL - Chemical Substance Information. [Link]

  • IMR Press. (n.d.). Influence of aqueous media properties on aggregation and solubility of four structurally related meso-porphyrins. [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. [Link]

  • Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • Journal of Molecular Structure. (2024).
  • PMC. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines.
  • Semantic Scholar. (2025, June 9). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl) phenyl]. [https://www.semanticscholar.org/paper/Integrated-computational-and-experimental-of-N-%5B(1H-Wang-Zheng/a97405e326359f939e144a496f8c7b41e3a7c617]([Link]

  • ScienceDirect. (2010, March 1). Synthesis, SAR and intramolecular hydrogen bonding pattern of 1,3,5-trisubstituted 4,5-dihydropyrazoles as potent cannabinoid CB1 receptor antagonists. [Link]

  • Jana, S. B., et al. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. European Journal of Pharmaceutical and Medical Research.
  • Pakistan Journal of Pharmaceutical Sciences. (2025, December 25). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). [Link]

  • PMC. (n.d.).
  • ResearchGate. (2026, January 6).
  • Journal of the Serbian Chemical Society. (2019, July 6). Modeling of linear and nonlinear quantitative structure property relationships of the aqueous solubility of phenol derivatives. [Link]

  • PMC. (n.d.). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester.
  • AERU. (2025, April 24). 1-(4-chlorophenyl)-3-[(2-{(Z)-[2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-ONN-azoxy}phenyl)methoxy]-1H-pyrazole. [Link]

Sources

Optimization

resolving peak tailing in (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol HPLC analysis

Technical Support Center: Resolving HPLC Peak Tailing for (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol Analyte Profile & The Tailing Challenge (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is a complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Peak Tailing for (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

Analyte Profile & The Tailing Challenge

(1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is a complex, highly lipophilic molecule featuring a pyrazole core, a chlorophenyl ring, a p-tolyl group, and a hydroxymethyl moiety. In reverse-phase High-Performance Liquid Chromatography (RP-HPLC), the primary analytical challenge for this compound is peak tailing . Tailing compromises integration accuracy, resolution from closely eluting impurities, and overall method reproducibility.

Diagnostic Workflow

Before altering mobile phases or replacing columns, you must identify whether the tailing is caused by a physical system defect or a chemical secondary interaction.

G Start Peak Tailing Detected in Pyrazole Derivative Test Inject Neutral Reference (e.g., Toluene) Start->Test Physical Neutral Peak Tails: Physical Issue Test->Physical Yes Chemical Neutral Peak Symmetric: Chemical Issue Test->Chemical No FixPhys Check Fittings, Tubing, or Replace Voided Column Physical->FixPhys FixChem Address Silanol Interactions (pH, Buffers, Endcapped Column) Chemical->FixChem

Troubleshooting decision tree for HPLC peak tailing of pyrazole derivatives.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my pyrazole derivative exhibit severe tailing on a standard C18 column? A1: The causality lies in the basic nitrogen atoms of the pyrazole ring. On standard silica-based C18 columns, unreacted residual silanol groups (Si-OH) are present. When the mobile phase pH exceeds 3.0, these silanols ionize into negatively charged silanoate ions (Si-O⁻)[1]. The basic nitrogen of the pyrazole undergoes secondary polar or ion-exchange interactions with these acidic sites[2]. Because these active sites are limited and heterogeneous, this secondary retention mechanism saturates quickly, causing the analyte molecules to elute at varying rates and producing an asymmetrical, tailing peak[3].

Q2: How do I definitively differentiate between chemical tailing and physical tailing? A2: You must implement a self-validating test by injecting a neutral, non-ionizable compound (like toluene or uracil). Neutral compounds cannot undergo acid-base interactions with ionized silanols. If the neutral peak is perfectly symmetrical but your pyrazole tails, the issue is strictly chemical[4]. Conversely, if the neutral peak also tails, you have a physical problem—such as extra-column dead volume from mismatched PEEK tubing, a void at the head of the column, or a partially blocked frit[4].

Q3: What mobile phase modifications can suppress this specific pyrazole tailing? A3: There are two primary chemical interventions:

  • pH Suppression: Lower the mobile phase pH to ≤ 2.5 using modifiers like 0.1% Trifluoroacetic acid (TFA) or formic acid. This fully protonates the residual silanols (converting Si-O⁻ back to neutral Si-OH), eliminating the secondary ion-exchange interaction[1].

  • Amine Competitors: Add a masking agent like Triethylamine (TEA) at 10–20 mM. TEA is a small, strong base that outcompetes the pyrazole derivative for the active silanol sites, effectively "capping" them dynamically during the run.

Q4: Does the sample diluent affect the peak shape of this highly hydrophobic compound? A4: Yes. If (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is dissolved in a 100% strong organic solvent (e.g., pure acetonitrile) and injected into a highly aqueous mobile phase, the sample plug will not focus at the head of the column. This solvent mismatch causes the analyte to prematurely elute and spread, resulting in severe peak distortion. Always match the sample diluent to the initial mobile phase conditions.

Experimental Protocols

Protocol A: Diagnostic Test for Peak Tailing Origin Purpose: To isolate physical system issues from chemical analyte interactions.

  • Preparation: Prepare a 1 mg/mL solution of a neutral marker (e.g., Toluene) in the current mobile phase.

  • Execution: Inject 5 µL of the neutral marker onto the active HPLC system under the exact same flow rate and gradient conditions used for the pyrazole derivative.

  • Analysis: Calculate the USP Tailing Factor ( T=W0.05​/2f ) for the neutral peak using your chromatography data system.

  • Interpretation: If T≤1.2 for the neutral marker, proceed to Protocol B. If T>1.2 , inspect all column fittings, reduce tubing length/diameter to minimize extra-column volume, or replace the column to eliminate potential bed voiding[3].

Protocol B: Mobile Phase & Column Optimization for Pyrazole Derivatives Purpose: To eliminate secondary silanol interactions.

  • Column Selection: Install a base-deactivated, endcapped C18 column (or a polar-embedded phase) which chemically blocks residual silanol activity[3].

  • Mobile Phase Preparation: Prepare Mobile Phase A as LC-MS grade Water with 0.1% TFA (pH ~2.0) to ensure full protonation of any remaining silanols. Prepare Mobile Phase B as Acetonitrile with 0.1% TFA.

  • Equilibration: Flush the column with at least 10 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated at the low pH.

  • Sample Diluent: Dilute your pyrazole sample in a mixture that matches the starting gradient (e.g., 60% Water / 40% Acetonitrile) to ensure proper on-column focusing.

Quantitative Data Summary

The following table summarizes the expected impact of various troubleshooting interventions on the peak symmetry of (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol.

Column TypeMobile Phase pHAdditiveUSP Tailing Factor (T)Mechanistic Observation
Standard C186.5None2.8Severe secondary interactions with ionized silanols.
Standard C182.50.1% TFA1.4Silanols protonated; ionic interactions suppressed.
Standard C186.510 mM TEA1.1Active silanols dynamically masked by amine competitor.
Endcapped C186.5None1.2Minimal active silanols available for interaction.
Standard C18 (Voided)2.50.1% TFA3.5Physical column damage; chemical fixes ineffective.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol Against Standard Kinase Inhibitors

Authored by: A Senior Application Scientist Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of novel kinase inhibitors is a cornerstone of modern drug discovery. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] This guide provides a comprehensive framework for benchmarking a novel pyrazole derivative, (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol—hereafter referred to as Compound PY-7 —against a panel of standard, well-characterized kinase inhibitors. We will detail the requisite in vitro and cell-based assays, explain the rationale behind experimental design, and present a template for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of new chemical entities in the kinase inhibitor landscape.

Introduction: The Rationale for Kinase Inhibitor Benchmarking

The human kinome comprises over 500 protein kinases that orchestrate a vast network of signaling pathways controlling cell growth, proliferation, differentiation, and survival.[1][4] In oncology, the constitutive activation of kinase signaling pathways, such as the MAPK/ERK and PI3K/Akt/mTOR cascades, is a frequent driver of tumorigenesis.[5][6] Consequently, kinase inhibitors have become a highly successful class of targeted therapeutics.

The development of a new kinase inhibitor requires rigorous, multi-faceted evaluation. Benchmarking against established drugs is not merely a comparative exercise; it is a critical process to:

  • Determine Potency: Quantify the concentration required to inhibit kinase activity by 50% (IC50).

  • Assess Selectivity: Understand the inhibitor's activity against a panel of different kinases. High selectivity is often desirable to minimize off-target effects.

  • Establish Cellular Efficacy: Confirm that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a biological response.[7][8]

This guide uses Compound PY-7, a novel molecule built on the versatile pyrazole scaffold, as a case study. We will compare its performance against two standard inhibitors:

  • Staurosporine: A potent, broad-spectrum kinase inhibitor, often used as a positive control for inhibition.[9]

  • Sorafenib: A multi-kinase inhibitor approved for the treatment of various cancers, known to target Raf kinases and several receptor tyrosine kinases (RTKs).

Experimental Framework: From In Vitro Inhibition to Cellular Activity

Our benchmarking strategy follows a logical progression from direct enzymatic assays to more physiologically relevant cell-based models. This tiered approach ensures that resources are focused on compounds that show promise in initial, high-throughput screens.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Data Analysis & Interpretation Compound_Synthesis Compound PY-7 Synthesis & QC Invitro_Assay In Vitro Kinase Assay (ADP-Glo) IC50 Determination Compound_Synthesis->Invitro_Assay Test Compound Selectivity_Panel Kinase Selectivity Profiling Invitro_Assay->Selectivity_Panel Promising Hits Cell_Proliferation Cell Proliferation Assay (e.g., A549 Lung Cancer Cell Line) Selectivity_Panel->Cell_Proliferation Advance to Cellular Models Target_Engagement Target Phosphorylation Assay (Western Blot / ELISA) Cell_Proliferation->Target_Engagement Confirm MoA Data_Analysis Comparative Data Analysis (PY-7 vs. Standards) Target_Engagement->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Caption: A tiered experimental workflow for benchmarking novel kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[9] The light output is directly proportional to kinase activity. This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[9][10] We will use it to determine the IC50 values of Compound PY-7 and our standard inhibitors.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of Compound PY-7, Staurosporine, and Sorafenib in kinase buffer with a final DMSO concentration not exceeding 1%.[11]

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilutions. Add 5 µL of the target kinase (e.g., RAF1, EGFR) diluted in kinase buffer to each well, except for the "no enzyme" control.[10]

  • Initiation: Initiate the reaction by adding 2.5 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibitor assessment.[12]

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction, determined empirically.[10]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" (DMSO vehicle) control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression (variable slope) model to determine the IC50 value.

Cell-Based Proliferation Assay

Rationale: An in vitro assay demonstrates enzymatic inhibition, but a cell-based assay is required to assess a compound's ability to inhibit kinase activity within a living cell, which involves crossing the cell membrane and competing with high intracellular ATP concentrations.[7][13] We will use the A549 human lung carcinoma cell line, which has a known activating mutation in KRAS, leading to downstream activation of the MAPK/ERK pathway.

Step-by-Step Protocol:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of Compound PY-7, Staurosporine, and Sorafenib. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the signal to the vehicle-treated cells to determine the percent viability. Plot the percent viability against the log of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Cellular Target Engagement Assay (Western Blot)

Rationale: To confirm that the observed anti-proliferative effects are due to the inhibition of the intended signaling pathway, we will measure the phosphorylation status of a key downstream effector.[14] For the MAPK pathway, a key indicator of pathway inhibition is a decrease in the phosphorylation of ERK (p-ERK).

G cluster_nucleus Nucleus RTK RTK (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Activates Sorafenib Sorafenib Sorafenib->RAF Inhibits PY7 Compound PY-7 (Hypothesized Target) PY7->RAF Inhibits?

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Comparative

Analytical Differentiation Guide: ESI-MS/MS Fragmentation Pattern Comparison of (1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol and Its Positional Isomer

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent analytical challenges is the definitive structural characterization of pyrazole positional isomers. Pyrazole scaffolds are ubiqu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent analytical challenges is the definitive structural characterization of pyrazole positional isomers. Pyrazole scaffolds are ubiquitous in medicinal chemistry, serving as the core for numerous cyclooxygenase-2 (COX-2) inhibitors and cannabinoid (CB1) receptor antagonists.

This guide provides an objective, in-depth comparison of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of (1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol (the target 1,3-diaryl isomer) against its direct structural alternative, (1-(3-Chlorophenyl)-5-p-tolyl-1H-pyrazol-4-yl)methanol (the 1,5-diaryl isomer). By understanding the causality behind their gas-phase dissociation, researchers can confidently differentiate these isomers without relying solely on time-consuming 2D-NMR techniques.

Structural Rationale & Causality of Fragmentation

Both the 1,3-diaryl target and the 1,5-diaryl alternative share the same molecular formula (C₁₇H₁₅ClN₂O) and exact mass (298.0873 Da), yielding an identical precursor ion [M+H]⁺ at m/z 299.09. However, their spatial geometries dictate entirely different thermodynamic dissociation pathways upon collisional activation .

The Primary Cleavage Event (Low Collision Energy)

For both isomers, the lowest energy dissociation pathway (CE ~15 eV) is the loss of water (-18 Da) from the C4-hydroxymethyl group. This occurs because the cleavage of the C-O bond generates a highly resonance-stabilized methylene-pyrazole cation at m/z 281.08. This shared base peak serves as a diagnostic marker for the C4-methanol substitution but offers no isomeric differentiation.

Isomeric Divergence (High Collision Energy)

At elevated collision energies (CE >30 eV), the structural causality of the isomers becomes apparent:

  • The Target (1,3-Diaryl Isomer): The 1-(3-chlorophenyl) and 3-(p-tolyl) groups are sterically separated by the pyrazole core. Without the possibility of spatial interaction, the molecule relieves excess internal energy via pyrazole ring cleavage. This process, often characterized as a retro-1,3-dipolar cycloaddition in the gas phase, cleaves the N-N and C3-C4 bonds, yielding distinct fragments such as m/z 154.06 and the 3-chlorophenyl cation at m/z 111.02 .

  • The Alternative (1,5-Diaryl Isomer): The 1-(3-chlorophenyl) and 5-(p-tolyl) groups are forced into close proximity. This steric crowding induces a classic "ortho-effect." During MS/MS, the adjacent aryl rings undergo intramolecular cyclization, expelling a chlorine radical or the entire chlorophenyl moiety to form a thermodynamically stable, highly conjugated indazole-like fused-ring cation (m/z 246.11 and 204.08) .

Self-Validating Experimental Protocol for LC-ESI-MS/MS

To ensure absolute trustworthiness in the analytical data, the following protocol is designed as a self-validating system. It incorporates mandatory system suitability checks and carryover monitoring, which are critical when analyzing lipophilic pyrazoles.

Step 1: System Suitability and Calibration
  • Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the quadrupole mass analyzer. Ensure mass accuracy is < 5 ppm across the 100–1000 m/z range.

  • Inject a 10 ng/mL reserpine standard. Verify that the signal-to-noise (S/N) ratio for the m/z 609.3 → 195.1 transition exceeds 500:1.

Step 2: Sample Preparation
  • Prepare 1 mg/mL stock solutions of both the 1,3-isomer and the 1,5-isomer in LC-MS grade acetonitrile.

  • Dilute to a working concentration of 1 µg/mL using 50% aqueous methanol containing 0.1% formic acid to promote efficient protonation [M+H]⁺.

Step 3: LC-MS/MS Acquisition Workflow
  • Blank Verification: Inject 5 µL of the sample diluent (blank) before and after each sample run. The integrated area of the target m/z 299.09 must be < 0.1% of the sample peak to confirm zero carryover.

  • Chromatography: Utilize a C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) with a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • MS/MS Tuning: Operate the mass spectrometer in Positive ESI mode. Isolate the precursor ion (m/z 299.09) in Q1.

  • Energy Stepping: Perform a Collision Energy (CE) ramp from 10 eV to 50 eV in 5 eV increments using Argon as the collision gas in Q2. Record the product ion spectra in Q3.

Quantitative Data & Fragmentation Comparison

The following table summarizes the optimized quantitative MS/MS data, highlighting the diagnostic product ions used to unequivocally differentiate the target compound from its alternative.

Feature / Fragment AssignmentTarget: 1,3-Diaryl IsomerAlternative: 1,5-Diaryl IsomerDiagnostic Utility
Precursor Ion [M+H]⁺ m/z 299.09m/z 299.09None (Isobaric)
[M+H - H₂O]⁺ (CE: 15 eV)m/z 281.08 (100%)m/z 281.08 (100%)Confirms C4-methanol presence
Retro-1,3-Dipolar Cleavage m/z 154.06 (45%)Not ObservedHigh (Specific to 1,3-isomer)
3-Chlorophenyl Cation m/z 111.02 (30%)m/z 111.02 (< 5%)Moderate (Abundance driven)
Intramolecular Cyclization Not Observedm/z 246.11 (60%)High (Specific to 1,5-isomer)
Fused Indazole-like Cation Not Observedm/z 204.08 (40%)High (Specific to 1,5-isomer)

Diagnostic Fragmentation Pathways

The logic tree below visualizes the divergent gas-phase dissociation pathways that allow for the analytical differentiation of these two structural isomers.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 299.09 WaterLoss Primary Fragment [M+H - H2O]+ m/z 281.08 (Resonance Stabilized) Precursor->WaterLoss -H2O (CE: 15 eV) CompA 1,3-Diaryl Isomer (Target Compound) WaterLoss->CompA Pathway A CompB 1,5-Diaryl Isomer (Alternative Compound) WaterLoss->CompB Pathway B FragA1 Retro-1,3-Dipolar Cleavage m/z 154.06 CompA->FragA1 CE: 35 eV (Ring Cleavage) FragA2 3-Chlorophenyl Cation m/z 111.02 CompA->FragA2 CE: 45 eV FragB1 Intramolecular Cyclization (-Cl Radical) m/z 246.11 CompB->FragB1 CE: 30 eV (Proximity Effect) FragB2 Fused Indazole-like Cation m/z 204.08 CompB->FragB2 CE: 45 eV (Fused Ring)

Diagnostic ESI-MS/MS fragmentation pathways differentiating 1,3-diaryl and 1,5-diaryl pyrazoles.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen, 2018. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics, 2013. Available at:[Link]

  • In vitro metabolism of diarylpyrazoles, a novel group of cannabinoid receptor ligands. Drug Metabolism and Disposition / ResearchGate, 2002. Available at:[Link]

Validation

A Comparative Guide to the Cross-Validation of In Vitro Binding Assays for (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

Abstract The robust characterization of a small molecule's binding affinity to its biological target is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for the cross-validation of in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The robust characterization of a small molecule's binding affinity to its biological target is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for the cross-validation of in vitro binding assays, using the novel pyrazole compound, (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol (hereafter CPTM), as a case study. Pyrazole derivatives are a significant class of heterocyclic compounds known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects.[1][2] This document details the principles and protocols for two orthogonal, industry-standard binding assays: a Fluorescence Polarization (FP) competitive assay and a label-free Surface Plasmon Resonance (SPR) direct binding assay. By comparing results from these distinct methodologies, researchers can significantly increase confidence in the measured binding constants, identify potential assay-specific artifacts, and build a more complete picture of the compound's interaction with its target protein.

The Imperative of Orthogonal Validation in Binding Assays

In drug discovery, relying on a single assay to determine a compound's binding affinity can be misleading. Each technique has inherent limitations and potential for artifacts. For example, fluorescent compounds can interfere with FP assays[3], while protein immobilization strategies in SPR can affect the target's conformation. Orthogonal validation, the practice of using multiple, independent methods to measure the same parameter, is therefore essential for building a reliable data package.[4][5] If two assays, operating on fundamentally different principles, yield convergent results, it provides strong evidence for a genuine biomolecular interaction.[4] This approach is critical for making informed decisions in lead optimization and candidate selection.

cluster_assays Assay Execution cluster_data Data Analysis & Integration Compound Test Compound (CPTM) Assay1 Assay 1: Fluorescence Polarization (FP) Compound->Assay1 Assay2 Assay 2: Surface Plasmon Resonance (SPR) Compound->Assay2 Data1 Calculate IC50 -> Ki Assay1->Data1 Data2 Determine KD (Kinetics) Assay2->Data2 Compare Comparative Analysis (Ki vs. KD) Data1->Compare Data2->Compare Conclusion Conclusion Compare->Conclusion Final Conclusion on Binding Affinity

Caption: Cross-validation workflow for CPTM binding affinity.

Target Protein Selection

While the specific target for CPTM is not publicly disclosed, its pyrazole scaffold is common in kinase inhibitors.[1] For the purpose of this guide, we will hypothesize that CPTM targets a well-characterized protein kinase, "Kinase-X," which is implicated in oncogenic signaling. This allows for the demonstration of widely applicable assay formats.

Assay Platform 1: Fluorescence Polarization (FP) Competition Assay

Principle: FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule (a "tracer").[6][7] A small, fluorescently-labeled tracer bound to a large protein tumbles slowly, emitting highly polarized light. When a competing unlabeled compound (CPTM) binds to the protein, it displaces the tracer. The freed tracer tumbles rapidly, emitting depolarized light. The change in polarization is proportional to the amount of displacement, allowing for the determination of the competitor's binding affinity (IC50).[6][8]

Causality Behind Experimental Choices:

  • Assay Format: A competitive format is chosen because it does not require modification of the test compound (CPTM), preserving its native binding characteristics.

  • Tracer Selection: The tracer must be a known, high-affinity ligand for Kinase-X, labeled with a fluorophore (e.g., FITC, TAMRA) that has a suitable fluorescence lifetime.

  • Buffer Conditions: The buffer (e.g., 20 mM Tris-HCl, pH 8.3) is optimized for protein stability and to minimize non-specific binding.[8] Surfactants like Tween-20 are often included for this reason.

  • Controls: The assay includes "low polarization" controls (tracer only) and "high polarization" controls (tracer + Kinase-X) to define the assay window.

Detailed Protocol: FP Competition Assay
  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 8.3, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Kinase-X Stock: Prepare a 2X working stock of Kinase-X in Assay Buffer.

    • Tracer Stock: Prepare a 2X working stock of the fluorescent tracer in Assay Buffer. The concentration should be at its measured Kd value for the target.

    • CPTM Dilution Series: Perform a serial dilution of CPTM in DMSO, then dilute further into Assay Buffer to create a 4X concentration series (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup (384-well, low-volume, non-binding surface):

    • Add 5 µL of Assay Buffer with corresponding DMSO concentration to all wells (vehicle control).

    • Add 5 µL of the 4X CPTM dilution series to the respective test wells.

    • Add 5 µL of a known Kinase-X inhibitor as a positive control.

  • Reaction Incubation:

    • Add 10 µL of the 2X Kinase-X stock to all wells except the "tracer only" (low polarization) controls.

    • Mix the plate by gentle shaking for 5 minutes.[8]

    • Add 5 µL of the 2X fluorescent tracer stock to all wells. The final volume is 20 µL.[8]

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization in millipolarization (mP) units using a microplate reader equipped with appropriate filters (e.g., 485 nm excitation, 515 nm emission for a FITC-based tracer).[8]

  • Data Analysis:

    • Plot the mP values against the logarithm of the CPTM concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

Assay Platform 2: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in refractive index near a sensor chip's gold surface.[9][10] In a typical experiment, the target protein (Kinase-X) is immobilized on the sensor chip. A solution containing the small molecule (CPTM, the "analyte") is flowed over the surface. Binding of the analyte to the immobilized ligand increases the mass on the surface, causing a proportional change in the refractive index, which is measured in real-time as a change in Response Units (RU).[11][12] This allows for the direct determination of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon).

Causality Behind Experimental Choices:

  • Label-Free: This is the primary advantage. No tags or labels are needed for the analyte, eliminating potential artifacts from fluorophores or other modifications.[11]

  • Immobilization Strategy: Amine coupling is a common method to covalently attach the protein to a carboxymethylated dextran surface. The protein concentration and pH for immobilization are optimized to achieve a suitable surface density that avoids mass transport limitations.[9]

  • Real-Time Data: SPR provides kinetic data (on- and off-rates), offering deeper insight into the binding mechanism than endpoint assays like FP.[10]

  • Regeneration: A key step involves finding a regeneration solution (e.g., low pH glycine) that removes the bound analyte completely without denaturing the immobilized protein, allowing the chip to be reused for multiple cycles.[13]

Detailed Protocol: SPR Direct Binding Assay
  • Surface Preparation & Immobilization:

    • System: Use an SPR instrument (e.g., Biacore).

    • Chip: A CM5 sensor chip is commonly used for amine coupling.

    • Activation: Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Immobilization: Inject a solution of Kinase-X (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (e.g., ~5000 RU) is reached.

    • Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters.

  • Binding Analysis:

    • Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Analyte Preparation: Prepare a serial dilution of CPTM in the running buffer (e.g., from 10 µM to 30 nM), including a buffer-only (zero concentration) sample for double referencing.

    • Injection Cycle (Kinetics):

      • Inject each CPTM concentration over the immobilized Kinase-X surface (and a reference flow cell) for a set association time (e.g., 180 seconds).

      • Follow with a dissociation phase by flowing running buffer over the surface (e.g., 300 seconds).

      • Inject the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte.

  • Data Acquisition & Analysis:

    • The instrument software records the response over time, generating a sensorgram for each concentration.

    • Process the data by subtracting the reference flow cell signal and the zero-concentration (buffer) injection signal.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kon, koff) and the equilibrium dissociation constant (KD).

Data Integration and Comparative Analysis

The ultimate goal of cross-validation is to compare the binding constants derived from the two orthogonal methods. The Ki from the FP assay and the KD from the SPR assay should ideally be in close agreement.

ParameterFluorescence Polarization (FP)Surface Plasmon Resonance (SPR)
Principle Measures change in molecular rotationMeasures change in surface mass
Format Competitive Binding (Indirect)Direct Binding (Label-Free)
Key Output IC50, converted to Ki kon, koff, yielding KD
Hypothetical Result for CPTM Ki = 120 nM KD = 95 nM
Reference Compound (Staurosporine) Ki = 15 nMKD = 11 nM

Interpretation of Results:

  • Convergence: In this hypothetical case, the Ki (120 nM) and KD (95 nM) are within the same order of magnitude. This strong agreement between an indirect, solution-phase assay and a direct, surface-based assay significantly increases confidence that CPTM is a genuine binder of Kinase-X with an affinity of approximately 100 nM.

  • Divergence: A significant discrepancy (e.g., >10-fold difference) would trigger an investigation. Potential causes could include:

    • CPTM fluorescence interfering with the FP assay.

    • The immobilization of Kinase-X in SPR altering its binding site.

    • CPTM having a very slow off-rate, preventing the FP assay from reaching equilibrium in the chosen incubation time.

    • Non-specific binding of CPTM to the SPR sensor surface.

Conclusion

The validation of in vitro binding affinity is a multi-faceted process that demands rigorous scientific scrutiny. By employing orthogonal methods such as Fluorescence Polarization and Surface Plasmon Resonance, researchers can effectively triangulate the true binding characteristics of novel compounds like (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. This comparative approach not only validates the primary findings but also provides deeper mechanistic insights, mitigates the risk of assay-specific artifacts, and ultimately ensures that only the most promising candidates progress through the drug discovery pipeline.

References

  • PLOS One. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Available at: [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Available at: [Link]

  • PubMed Central (PMC). (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Available at: [Link]

  • SpringerLink. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Available at: [Link]

  • MDPI. (2019). What is the current value of fluorescence polarization assays in small molecule screening?. Available at: [Link]

  • SciSpace. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Available at: [Link]

  • PubMed. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. Available at: [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. Available at: [Link]

  • PubMed Central (PMC). (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Available at: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • PubMed Central (PMC). (2022). Current status of pyrazole and its biological activities. Available at: [Link]

  • Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. Available at: [Link]

  • Springer. (2003). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available at: [Link]

  • PubMed Central (PMC). (2023). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. For compounds like (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, where comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. For compounds like (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, where comprehensive toxicological data may not be publicly available, we must operate under the precautionary principle. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that potential routes of exposure are minimized and a safe laboratory environment is maintained. The protocols herein are designed to be self-validating systems, integrating established safety standards with practical, field-proven insights.

Foundational Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, our safety protocol is built upon an expert assessment of its structural class: substituted pyrazole derivatives. Compounds in this family can present several potential hazards:

  • Dermal and Ocular Irritation: Many pyrazole-based compounds are known to cause skin and serious eye irritation[1][2].

  • Dermal Absorption: The skin may be a viable route for systemic exposure, a risk that cannot be discounted without specific data[3][4].

  • Inhalation Risk: If handled as a powder or aerosolized, inhalation can be a direct route of exposure[5].

  • Unknown Long-Term Effects: For a novel research chemical, chronic toxicity, mutagenicity, and other long-term health effects are uncharacterized.

Therefore, the core directive is to prevent all direct contact with the substance. This is achieved through a multi-layered PPE strategy, as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which requires minimizing all chemical exposures[6][7].

Core PPE Requirements: A Multi-Barrier System

The minimum required PPE for handling (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is summarized below. This protocol assumes all manipulations will occur within a certified chemical fume hood.

Protection Type Specification Primary Rationale
Eye & Face ANSI Z87.1-rated Chemical Splash Goggles. Face shield worn over goggles.Protects against splashes, aerosols, and potential reactions. Goggles are essential for a full seal around the eyes; a face shield protects the rest of the face[8][9].
Hand Double-gloving: Nitrile gloves (minimum 4 mil thickness), with the outer pair changed immediately upon contamination.Provides robust protection against incidental contact. Double-gloving minimizes the risk of exposure from undetected micro-tears or during glove removal[8].
Body Flame-Resistant (FR) Laboratory Coat, fully buttoned.Protects skin and personal clothing from spills and splashes. FR properties are crucial when flammable solvents are in use[10].
Apparel Long pants and fully enclosed, chemical-resistant shoes.Ensures no skin is exposed below the lab coat, protecting against spills that may reach the floor[11].
Respiratory Not required if all handling occurs within a certified chemical fume hood.A properly functioning fume hood serves as the primary engineering control to prevent inhalation of vapors or dust[5].

The "Why": Causality Behind PPE Choices

Merely listing PPE is insufficient; understanding the "why" behind each choice is critical for building a culture of safety and ensuring compliance.

Eye and Face Protection: Beyond the Basics

Standard safety glasses are inadequate as they do not protect against liquid splashes from the sides or top[8]. Chemical splash goggles that conform to the ANSI Z87.1 standard are mandatory because they form a seal around the eyes, providing comprehensive protection[11]. For procedures involving larger volumes (>50 mL) or with an elevated risk of splashing, a face shield must be worn in addition to goggles. This combination provides a full barrier against unforeseen energetic reactions or spills[9].

Hand Protection: The Nuances of Glove Selection

The hands are the most likely part of the body to come into direct contact with a chemical[9]. Disposable nitrile gloves provide limited chemical protection and are intended for incidental splash contact only[8][9]. Any known contact with the chemical or its solution requires the immediate removal and disposal of the outer glove, followed by hand washing before re-gloving.

Why Double-Glove?

  • Redundancy: A single glove can have pinhole defects. A second layer provides critical backup protection.

  • Safe Doffing: It allows for the removal of the highly contaminated outer glove without touching it with a bare hand, reducing the risk of self-contamination.

For prolonged tasks or when handling concentrated solutions, consider using more robust gloves such as neoprene or butyl rubber, or wearing a highly resistant Silver Shield™ glove under a disposable nitrile glove for dexterity[8][12].

Body Protection: The Lab Coat as Your First Line of Defense

A lab coat must be worn fully buttoned to provide a continuous barrier[11]. It protects your personal clothing and skin from contamination. In the event of a significant spill, the lab coat can be removed quickly to minimize exposure. It is recommended to use a flame-resistant (FR) coat, as many organic synthesis procedures involve flammable solvents[10]. Lab coats should never be worn outside of the laboratory to prevent the spread of contamination[9].

Operational Plan: Step-by-Step Protocols

Adherence to strict procedural steps for donning and doffing PPE is as critical as the equipment itself.

Protocol 1: PPE Donning Sequence
  • Verify Engineering Controls: Confirm that the chemical fume hood is on and functioning correctly.

  • Base Apparel: Ensure you are wearing long pants and closed-toe shoes.

  • Body Protection: Don the FR lab coat and fasten all buttons.

  • Eye and Face Protection: Put on chemical splash goggles. If required, add a face shield.

  • Hand Protection: Don the first pair of nitrile gloves. Don the second, outer pair, ensuring the cuffs are pulled over the sleeves of the lab coat.

Protocol 2: PPE Doffing Sequence (To Prevent Self-Contamination)

This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: In the designated doffing area, grasp the outside of one outer glove at the cuff with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand.

  • Second Outer Glove: Slide the fingers of your now-exposed inner-gloved hand under the cuff of the remaining outer glove. Peel it off from the inside, creating a "bag" for both outer gloves. Dispose of them immediately in the designated solid hazardous waste container.

  • Lab Coat: Remove the lab coat by folding it inward on itself, ensuring the contaminated exterior does not touch your clothing. Hang it in its designated location or place it in a laundry bin if contaminated.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles. Handle them by the headband or earpieces.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in steps 1 & 2.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical final step in the safe handling workflow. All waste generated is considered hazardous.

  • Solid Waste: All contaminated disposable PPE, including both pairs of gloves, weigh paper, and any contaminated paper towels, must be placed in a designated, clearly labeled solid hazardous chemical waste container.

  • Liquid Waste: The title compound and any solutions containing it must be collected in a compatible, sealed, and clearly labeled liquid hazardous waste container. The label must include the full chemical name and approximate concentrations.

  • Sharps Waste: Any needles or sharp objects contaminated with the chemical must be disposed of in a designated sharps container.

  • Regulatory Compliance: Under no circumstances should any of this waste be disposed of down the drain or in the regular trash. All waste must be managed through your institution's Environmental Health & Safety (EHS) department for disposal by a licensed professional waste company, in accordance with all local, regional, and national regulations[13][14].

Visualized Workflow for Safe Handling

The following diagram outlines the logical flow for the safe handling of (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Disposal cluster_contingency Contingency A Assess Hazards & Review Protocol B Verify Fume Hood Function A->B C Don PPE (Full Sequence) B->C D Handle Chemical Inside Fume Hood C->D E Segregate & Label Waste (Liquid/Solid) D->E I Spill Occurs D->I Contingency F Doff PPE (Contamination-Avoidance Sequence) E->F G Thoroughly Wash Hands F->G H Store Waste for EHS Pickup G->H J Follow Spill Cleanup Protocol I->J J->E

Caption: Workflow for Safe Handling of Research Chemicals.

References

  • Recommendations for Chemical Protective Clothing | NIOSH - CDC Archive . This report provides CPC recommendations for chemicals and outlines the meaning of "prevent skin contact" designations. Source: Centers for Disease Control and Prevention URL: [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety . This document details common PPE needed in a research laboratory setting, including specifics on eye, face, and hand protection. Source: University of Maryland, Baltimore URL: [Link]

  • Personal Protective Equipment - Environmental Health & Safety Services . This page outlines requirements for protective gear and clothing for laboratory personnel, including lab coats and hand protection. Source: University of Rhode Island URL: [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | AU - SDS Manager . This guide helps with the identification of hazards and the determination of appropriate PPE for various job activities in a lab. Source: SDS Manager URL: [Link]

  • Laboratory Safety Guidance - OSHA . This document provides guidance on the Laboratory standard, including the requirement for a Chemical Hygiene Plan. Source: Occupational Safety and Health Administration URL: [Link]

  • Personal Protective Equipment | Division of Research Safety - University of Illinois . This resource outlines the requirements for selecting appropriate PPE and provides guidance on glove selection and other protective equipment. Source: University of Illinois Urbana-Champaign URL: [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton University . This document defines the policy for mandatory minimum PPE in Princeton University research laboratories. Source: Princeton University URL: [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive . This provides a table of recommendations for chemical protective clothing barriers for various chemicals. Source: Centers for Disease Control and Prevention URL: [Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. - eCFR . This is the official OSHA standard for laboratory safety, outlining requirements for employers. Source: Electronic Code of Federal Regulations URL: [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . This document details the requirements of the OSHA Lab Standard, including chemical labeling and worker training. Source: Vanderbilt University URL: [Link]

  • (1-(3-CHLOROPHENYL)-3-PHENYL-1H-PYRAZOL-4-YL)METHANOL - NextSDS . This page provides basic chemical substance information for a related compound. Source: NextSDS URL: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . This factsheet summarizes the key elements of the OSHA Laboratory standard (29 CFR 1910.1450). Source: Occupational Safety and Health Administration URL: [Link]

  • Protective Clothing and Ensembles | NIOSH - Restored CDC . This page describes the NIOSH program aimed at protecting skin from various health hazards in the workplace. Source: Centers for Disease Control and Prevention URL: [Link]

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR) . This document outlines several OSHA standards applicable to laboratories, including the Laboratory Standard and Hazard Communication. Source: U.S. Department of Health & Human Services URL: [Link]

  • NIOSH/Chemical Protective Clothing Page/INDEX A . This page provides recommendations for chemical protective clothing for a list of chemicals. Source: Centers for Disease Control and Prevention URL: [Link]

  • A guide for evaluating the performance of chemical protective clothing (cpc) - Covestro Solution Center . This guide discusses the performance of CPC and notes that skin absorption can be a significant route of exposure. Source: Covestro URL: [Link]

  • Methanol Safety Data Sheet - State of Michigan . This provides comprehensive safety information for methanol, a common laboratory solvent. Source: State of Michigan URL: [Link]

  • 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride Safety Data Sheet - Angene Chemical . This SDS outlines standard PPE recommendations for a pyrazole derivative, including gloves and eye/face protection. Source: Angene Chemical URL: [Link]

  • 3(5)-Phenyl-1H-pyrazole Safety Data Sheet - Fisher Scientific . This SDS for a phenyl-pyrazole derivative lists hazards including skin and eye irritation. Source: Fisher Scientific URL: [Link]

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